![molecular formula C9H9BrN2O2 B1440443 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid CAS No. 1219022-87-3](/img/structure/B1440443.png)
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid
Overview
Description
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid (4-BTHN-2-COOH) is an organic compound that belongs to the class of naphthyridine carboxylic acids. It is a colorless solid that is soluble in organic solvents and has a melting point of 155-157°C. The compound is widely used in the scientific research field due to its unique properties and potential applications.
Scientific Research Applications
Antiproliferative Activity
This compound has been studied for its potential antiproliferative effects, which could be beneficial in the treatment of various cancers. The presence of the naphthyridine moiety is associated with the inhibition of cell growth and proliferation, making it a candidate for anticancer drug development .
Antibacterial Applications
The structural features of 4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid suggest it could serve as a scaffold for designing new antibacterial agents. Its bromine substituent may be particularly useful in targeting bacterial strains that have developed resistance to other antibiotics .
Antiparasitic Properties
Research indicates that naphthyridine derivatives can exhibit antiparasitic activities. This compound could be explored for its efficacy against parasitic infections, potentially leading to new treatments for diseases such as malaria .
Antiviral Uses
The compound’s potential antiviral properties make it a subject of interest, especially in the development of treatments for viral infections. Its mechanism of action may involve interfering with viral replication or protein synthesis .
Anti-inflammatory Effects
Due to its chemical structure, this compound may possess anti-inflammatory properties. It could be used in the synthesis of drugs aimed at treating inflammatory conditions, such as arthritis or inflammatory bowel disease .
Central Nervous System (CNS) Disorders
Compounds like 4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid are being researched for their potential applications in treating CNS disorders. They may play a role in modulating neurotransmitter systems or protecting neural cells from damage .
Cardiovascular Disease
The naphthyridine core structure is being investigated for its role in cardiovascular health. This compound could contribute to the development of new medications that manage heart disease by affecting blood flow or reducing cardiac inflammation .
Hormonal Disease Treatment
Lastly, the compound’s influence on hormonal pathways is another area of interest. It could be used to create drugs that target specific hormonal imbalances, offering new solutions for conditions like thyroid disorders or diabetes .
properties
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-5-4-7(9(13)14)12-6-2-1-3-11-8(5)6/h4,11H,1-3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEUWISKSFZAET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=N2)C(=O)O)Br)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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